1-Amino-3-(3-methylphenoxy)propan-2-ol
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Overview
Description
“1-Amino-3-(3-methylphenoxy)propan-2-ol” is a chemical compound with the CAS Number: 4698-88-8 . It has a molecular weight of 181.23 . The IUPAC name for this compound is 1-amino-3-(3-methylphenoxy)-2-propanol .
Molecular Structure Analysis
The InChI code for “1-Amino-3-(3-methylphenoxy)propan-2-ol” is 1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-Amino-3-(3-methylphenoxy)propan-2-ol” has a molecular weight of 181.23 . Other physical and chemical properties like melting point, boiling point, density, etc., are not specified in the available sources.Scientific Research Applications
Antimicrobial Additives for Lubricating Oils
“1-Amino-3-(3-methylphenoxy)propan-2-ol” has been studied for its potential use as an antimicrobial additive for lubricating oils . The compound was synthesized from 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde in the presence of secondary amines . The resulting aminomethoxy derivatives were tested for their antimicrobial properties against bacteria and fungi, and it was found that they efficiently suppress the activity of these microorganisms .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Amino-3-(3-methylphenoxy)propan-2-ol are alpha-receptors and beta-1 receptors . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
1-Amino-3-(3-methylphenoxy)propan-2-ol exhibits both agonist and antagonist effects on alpha-receptors, in addition to its antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, it inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .
properties
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKYLDQIOYNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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